(Z)-2-((3-fluorophenyl)imino)-N-phenyl-2H-chromene-3-carboxamide
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Overview
Description
This compound is a type of imine, which is a functional group characterized by a carbon-nitrogen double bond. The “Z” in the name indicates the configuration of the double bond. The compound also contains a chromene moiety, which is a heterocyclic compound that consists of a benzene ring fused to a heterocyclic ring .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an amine with a carbonyl compound to form an imine. In this case, the amine would be 3-fluorophenylamine, and the carbonyl compound would be a derivative of chromene .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chromene ring system, a phenyl ring, and a 3-fluorophenyl group attached to the imine nitrogen .Chemical Reactions Analysis
As an imine, this compound could undergo hydrolysis to form an amine and a carbonyl compound. It could also react with a reducing agent to form a secondary amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the imine group could make it susceptible to hydrolysis .Scientific Research Applications
Potential Cytotoxic Agents
Research has indicated that 2-imino-2H-chromene-3-carboxamides, a class of compounds to which "(Z)-2-((3-fluorophenyl)imino)-N-phenyl-2H-chromene-3-carboxamide" belongs, have been explored for their cytotoxic activity against human cancer cell lines. These compounds have been synthesized and evaluated for their anticancer properties, with some showing potent activity and equipotent activity compared to standard drugs like 5-fluorouracil and docetaxel on certain cell lines, demonstrating their potential as cytotoxic agents (Gill, Kumari, & Bariwal, 2016).
Eco-friendly Synthetic Approaches
The synthesis of 2-imino-2H-chromene-3-carboxamides has been achieved through eco-friendly approaches, highlighting the compound's relevance in green chemistry. One such approach involves the Knoevenagel condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides using aqueous solutions at room temperature, demonstrating an efficient and environmentally benign method for producing these compounds (Proença & Costa, 2008).
Synthesis of Heterocyclic Compounds
"this compound" and related compounds have been utilized as starting materials for the synthesis of a variety of functionalized chromenes and fused heterocycles. This includes the development of chromeno[2,3-d]pyrimidin-4-ones and pyrazoles, showcasing the versatility of these compounds in the synthesis of complex heterocyclic structures which could have diverse biological activities (Azab & Latif, 2012).
Antimicrobial Activity
Studies have also focused on the antimicrobial properties of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, with some compounds exhibiting antimicrobial activity. This suggests potential applications of these compounds in developing new antimicrobial agents (Ukhov, Mikhalev, Boyarshinov, & Novikova, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-fluorophenyl)imino-N-phenylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O2/c23-16-8-6-11-18(14-16)25-22-19(13-15-7-4-5-12-20(15)27-22)21(26)24-17-9-2-1-3-10-17/h1-14H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHZKBJCLYNHDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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